molecular formula C10H10N2O6 B2890257 Ethyl 5-methyl-2,4-dinitrobenzoate CAS No. 103039-34-5

Ethyl 5-methyl-2,4-dinitrobenzoate

Cat. No.: B2890257
CAS No.: 103039-34-5
M. Wt: 254.198
InChI Key: IUNWYBCKKXSNTK-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2,4-dinitrobenzoate is an organic compound with the molecular formula C10H10N2O6. It is a derivative of benzoic acid and is characterized by the presence of nitro groups at the 2 and 4 positions, and a methyl group at the 5 position on the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methyl-2,4-dinitrobenzoate can be synthesized through the esterification of 5-methyl-2,4-dinitrobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2,4-dinitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures.

Major Products

    Reduction: Ethyl 5-methyl-2,4-diaminobenzoate.

    Substitution: Ethyl 5-methyl-2,4-diaminobenzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-methyl-2,4-dinitrobenzoate is utilized in various scientific research fields:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2,4-dinitrobenzoate involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to enzyme inhibition or disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-methyl-2,4-dinitrobenzoate can be compared with other nitrobenzoate derivatives such as:

    Ethyl 3,5-dinitrobenzoate: Similar structure but with nitro groups at the 3 and 5 positions.

    Methyl 2,4-dinitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of a methyl group at the 5 position, which can influence its reactivity and interaction with other molecules compared to its analogs.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structural features and reactivity make it a valuable tool in various fields, from chemistry to medicine. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industrial applications.

Properties

IUPAC Name

ethyl 5-methyl-2,4-dinitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-3-18-10(13)7-4-6(2)8(11(14)15)5-9(7)12(16)17/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNWYBCKKXSNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of HNO3 (95%, 80 mL) and H2SO4 (98%, 80 mL) was slowly added 3-methylbenzoic acid (50 g, 0.37 mol) at 0° C. After addition, the mixture was stirred for 1.5 h while maintaining the temperature below 30° C. The mixture was poured into ice-water and stirred for 15 min. The precipitate was collected via filtration and washed with water to give a mixture of 3-methyl-2,6-dinitro-benzoic acid and 5-methyl-2,4-dinitro-benzoic acid (70 g, 84%). To a solution of this mixture in EtOH (150 mL) was added dropwise SOCl2 (53.5 g, 0.45 mol). The mixture was heated at reflux for 2 h and concentrated to dryness under reduced pressure. The residue was dissolved in EtOAc (100 mL) and extracted with 10% Na2CO3 solution (120 mL). The organic layer was found to contain 5-methyl-2,4-dinitro-benzoic acid ethyl ester while the aqueous layer contained 3-methyl-2,6-dinitro-benzoic acid. The organic layer was washed with brine (50 mL), dried over Na2SO4 and concentrated to dryness to provide 5-methyl-2,4-dinitro-benzoic acid ethyl ester (20 g, 20%).
Name
Quantity
80 mL
Type
reactant
Reaction Step One
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Quantity
80 mL
Type
reactant
Reaction Step One
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50 g
Type
reactant
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Name
ice water
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70 g
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Reaction Step Four
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Quantity
53.5 g
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150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of HNO3 (95%, 80 mL) and H2SO4 (98%, 80 mL) was slowly added 3-methylbenzic acid (50 g, 0.37 mol) at 0° C. After addition, the mixture was stirred below 30° C. for 1.5 hours. The mixture was then poured into ice-water and stirred for 15 min. The precipitate solid was filtered and washed with water to give a mixture of 3-methyl-2,6-dinitro-benzoic acid and 5-methyl-2,4-dinitrobenzoic acid (70 g, 84%). To a solution of this mixture (70 g, 0.31 mol) in EtOH (150 mL) was added dropwise SOCl2 (54 g, 0.45 mol). The mixture was heated at reflux for 2 h before being concentrated to dryness under reduced pressure. The residue was partitioned between EtOAc (100 mL) and aq. Na2CO3 (10%, 120 mL). The organic layer was washed with brine (50 mL), dried over Na2SO4, and concentrated to dryness to obtain ethyl 5-methyl-2,4-dinitrobenzoate (20 g), which was placed aside. The aqueous layer was acidified by HCl to pH 2˜3 and the precipitated solid was filtered, washed with water, and dried in air to give 3-methyl-2,6-dinitrobenzoic acid (39 g, 47%).
Name
Quantity
80 mL
Type
reactant
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80 mL
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reactant
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50 g
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reactant
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ice water
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0 (± 1) mol
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reactant
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70 g
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70 g
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54 g
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150 mL
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